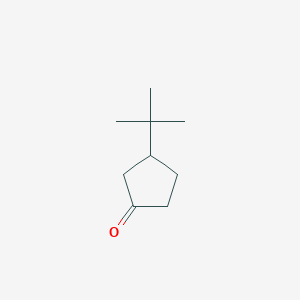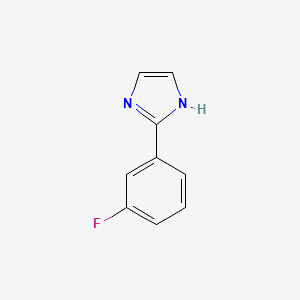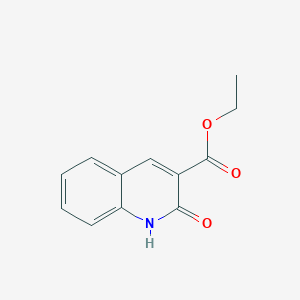
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
概要
説明
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and its interesting chemical properties. The compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The 2-oxo-1,2-dihydroquinoline moiety indicates a ketone group at the second position and a partially saturated pyridine ring. The ethyl ester at the 3-carboxylate position suggests potential for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives has been explored through various methods. For instance, the Gould-Jacobs reaction, which is a well-known method for synthesizing quinolone derivatives, has been utilized under microwave-assistance using aluminium metal as a catalyst, achieving a high yield of 94.2% for a chloro-fluoro substituted derivative . Another approach involves the reaction of trimethylsilyl enol ethers with isoquinolinium salts to form ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, which can further cyclize to form pyrido[2,1-a]isoquinoline derivatives . Additionally, the synthesis of related compounds has been achieved starting from 2-oxo-quinoline carboxylic acid, followed by esterification and alkylation reactions .
Molecular Structure Analysis
The molecular and crystal structures of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives have been investigated using spectroscopic methods such as 1H NMR and 13C NMR, as well as single-crystal X-ray crystallography . These studies provide detailed insights into the geometry and electronic structure of the molecules. Density functional theory (DFT) calculations have also been employed to predict spectral data and analyze the molecular interactions through Hirshfeld surface analyses .
Chemical Reactions Analysis
The reactivity of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives has been explored in various chemical reactions. For example, the reaction with phosphorus oxychloride can lead to chlorination and dealkylation, resulting in 4-chloro derivatives and the loss of the 1-N-alkyl groups . Intramolecular cyclization reactions have been used to form complex ring systems such as pyrimido[4,5-b]indoles . Photochemical reactions of related Reissert compounds have been shown to produce cycloprop[b]indoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives are influenced by their molecular structure. The presence of halogen atoms, such as fluorine and chlorine, can significantly affect properties like chemical shifts in NMR spectroscopy and the molecule's reactivity . The introduction of substituents on the quinoline ring can lead to changes in the molecule's electronic distribution, impacting its chemical behavior and potential biological activity .
科学的研究の応用
Application 1: Inhibition of Acetylcholinesterase Enzyme
- Summary of the Application : This compound has been synthesized and evaluated as a potent inhibitor against the acetylcholinesterase enzyme (AChE). This is particularly relevant in the treatment of Alzheimer’s disease (AD), a worldwide mental disorder manifested with dementia symptoms .
- Methods of Application : The biological evaluation of these compounds in inhibiting AChE was evaluated by the in-house gas chromatography method .
- Results or Outcomes : The synthesized carboxamides showed a strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model. Interestingly compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .
Application 2: Antibacterial and Anticancer Activity
- Summary of the Application : A series of Cu (II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazones has been revealed to have antibacterial and anticancer activity . Moreover, these compounds have been used as DNA intercalators applied in chemotherapy as agents inhibiting DNA replication of fast-growing malignant cells .
Application 3: Smiles Rearrangement Reaction
- Summary of the Application : This compound has been used in the Smiles rearrangement reaction, which is a method for synthesizing amino acid derived quinolin-2 (1H)-one enamines .
- Methods of Application : The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .
- Results or Outcomes : The new four-component process leads readily and efficiently to heterocyclic enamines. This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1H)-one scaffolds .
Application 4: Inhibitor of RNA-dependent RNA Polymerase Enzyme
- Summary of the Application : A drug derived by 4-hydroxy-2 (1H)-quinolinone has been described to be an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Application 5: Synthesis of Amino Acid Derived Quinolin-2 (1H)-one Enamines
- Summary of the Application : This compound has been used in the synthesis of amino acid derived quinolin-2 (1H)-one enamines .
- Methods of Application : The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .
- Results or Outcomes : The new four-component process leads readily and efficiently to heterocyclic enamines. This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1H)-one scaffolds .
Application 6: Inhibitor of the RNA-dependent RNA Polymerase Enzyme
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZIHPKRJFLANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343353 | |
| Record name | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
CAS RN |
85870-47-9 | |
| Record name | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

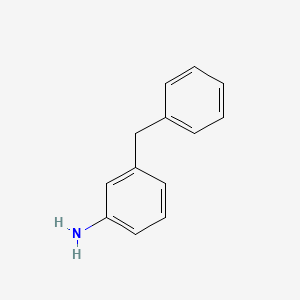
![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)
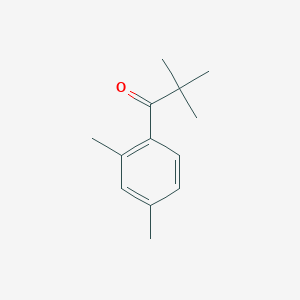
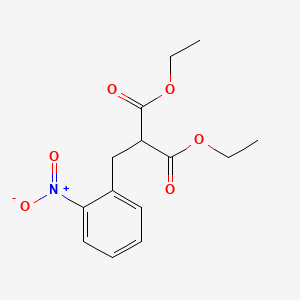
![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)
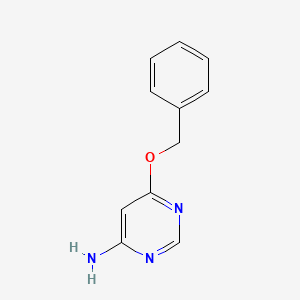
![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)
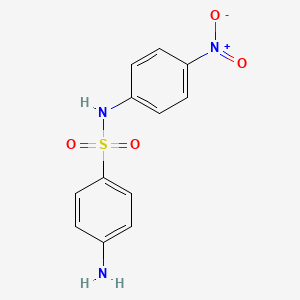
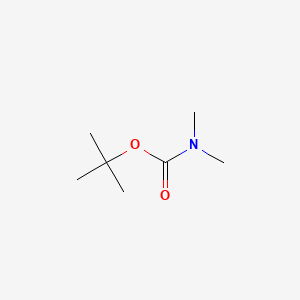
![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)
